REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[OH-:15].C([N+](C)(C)C)C1C=CC=CC=1.O=O.C>N1C=CC=CC=1>[F:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=[O:15])[C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
824.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=2CC3=CC=CC=C3C2C=C1
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
80 (1958) 5449) was added
|
Type
|
CUSTOM
|
Details
|
oxygen was bubbled into the vigorously stirred solution
|
Type
|
CUSTOM
|
Details
|
This exothermic reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with continued stirring
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad (diatomaceous earth filter aid)
|
Type
|
WASH
|
Details
|
The filter pad was then washed with pyridine (1 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated to a small volume in vacuo
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
ADDITION
|
Details
|
A 5% solution of hydrochloric acid in water (1 L) was added
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
FILTRATION
|
Details
|
The granular product was filtered
|
Type
|
WASH
|
Details
|
washed with water (4 L) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The yellow-orange product was distilled through
|
Type
|
DISTILLATION
|
Details
|
path distillation apparatus (bp 167°-170° C.; 1.5 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=2C(C3=CC=CC=C3C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |